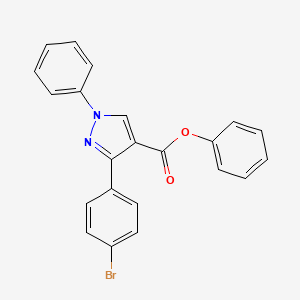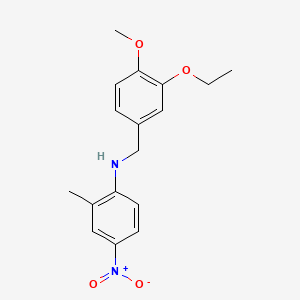
phenyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, commonly known as PBPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBPC belongs to the class of pyrazole derivatives and has been extensively studied for its various biological activities.
Mécanisme D'action
The mechanism of action of PBPC is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. PBPC has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. PBPC has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
PBPC has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. PBPC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. PBPC has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In addition, PBPC has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PBPC has several advantages as a potential therapeutic agent. It exhibits potent biological activities and has been shown to be effective in various disease models. PBPC is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations associated with PBPC. It has poor solubility in water, which can limit its bioavailability and therapeutic efficacy. In addition, further studies are needed to fully understand the mechanism of action of PBPC and its potential side effects.
Orientations Futures
There are several future directions for the research on PBPC. One potential area of research is the development of novel formulations of PBPC that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of PBPC and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of PBPC in human clinical trials.
Méthodes De Synthèse
PBPC can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde and phenylhydrazine to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate compound is then reacted with ethyl cyanoacetate in the presence of a base to yield PBPC.
Applications De Recherche Scientifique
PBPC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that PBPC exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. PBPC has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, PBPC has been studied for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
phenyl 3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-13-11-16(12-14-17)21-20(22(26)27-19-9-5-2-6-10-19)15-25(24-21)18-7-3-1-4-8-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQPQHKEAHDNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)
![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B4890405.png)
![5-(4-bromophenyl)-3-(4-isopropylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4890426.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890449.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B4890454.png)
![(3R*,4R*)-1-(cyclohexylmethyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4890459.png)

![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)
